4-氨基喹唑啉-8-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

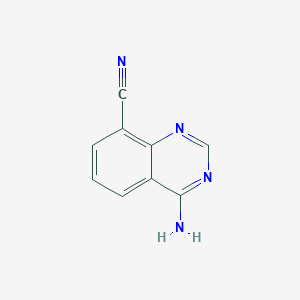

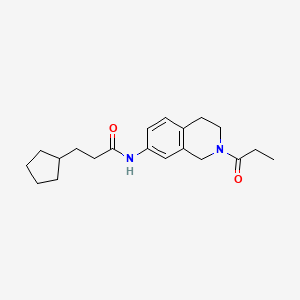

4-Aminoquinazoline-8-carbonitrile is a heterocyclic organic compound that is commonly used in scientific research and industry. It has a molecular weight of 170.17 .

Synthesis Analysis

The synthesis of 4-aminoquinazoline derivatives involves several key methods, including the nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods .Molecular Structure Analysis

The molecular structure of 4-Aminoquinazoline-8-carbonitrile is represented by the linear formula C9H6N4 . The InChI code for this compound is 1S/C9H6N4/c10-4-6-2-1-3-7-8(6)12-5-13-9(7)11/h1-3,5H, (H2,11,12,13) .Chemical Reactions Analysis

4-Aminoquinazoline derivatives have been used to create many kinase inhibitors in recent years . They have been demonstrated as specific kinase inhibitors, including tyrosine kinase .Physical and Chemical Properties Analysis

4-Aminoquinazoline-8-carbonitrile has a molecular weight of 170.17 .科学研究应用

放射性标记化合物合成

4-氨基喹唑啉,包括类似于4-氨基喹唑啉-8-腈的衍生物,已被用于碳-14标记化合物的合成。这些标记化合物对于药理学和环境研究至关重要,使研究人员能够追踪物质在生物系统和环境中的分布和降解。例如,Saemian 等人(2009 年)使用快速、一锅法制备了碳-14 标记的 4-氨基喹唑啉,突出了该化合物在为各种研究应用创建放射性标记分子中的用途 (Saemian, Arjomandi, & Shirvani, 2009)。

荧光化合物开发

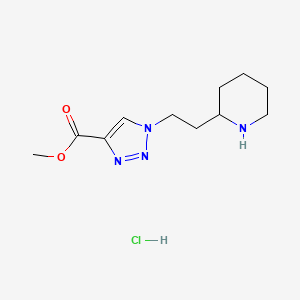

该化合物已在新型荧光材料的开发中找到应用。Singh 等人(2017 年)合成了一个含有三唑部分的新型荧光衍生物,探索了其结构、光谱和光物理性质。这项研究证明了 4-氨基喹唑啉-8-腈衍生物在创建用于生物成像和传感器的荧光探针和材料方面的潜力 (Singh, Singh, & Khurana, 2017)。

绿色化学和催化

在绿色化学领域,4-氨基喹唑啉-8-腈的衍生物已被用作涉及二氧化碳的催化反应中的中间体。Patil 等人(2009 年)报道了使用碱性离子液体作为催化剂,由二氧化碳和 2-氨基苯腈合成喹唑啉-2,4(1H,3H)-二酮。这项工作强调了 4-氨基喹唑啉-8-腈衍生物在促进环境友好合成方法中的作用 (Patil, Tambade, Deshmukh, & Bhanage, 2009)。

缓蚀

研究还探讨了使用类似于 4-氨基喹唑啉-8-腈的喹啉衍生物作为缓蚀剂。Singh 等人(2016 年)研究了喹啉衍生物在酸性介质中对低碳钢的缓蚀作用,揭示了该化合物在保护工业材料免受腐蚀方面的潜力。这突出了该化合物在材料科学和工程中的另一个应用方面 (Singh, Srivastava, & Quraishi, 2016)。

作用机制

Target of Action

The primary targets of 4-Aminoquinazoline-8-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and Human EGFR-related Receptor 2 (HER2) . These receptors are validated targets for anticancer drugs and provide synergistic effects when targeted simultaneously .

Mode of Action

4-Aminoquinazoline-8-carbonitrile interacts with its targets by binding at the active site of VEGFR-2 kinase and Histone Deacetylase-Like Protein (HDLP) . This binding inhibits the phosphorylation of EGFR tyrosine kinase, an essential step for the growth of human cancers .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR signaling pathway . This pathway governs cell proliferation, differentiation, migration, and inhibition of apoptosis . Therefore, the inhibition of this pathway by 4-Aminoquinazoline-8-carbonitrile can lead to the suppression of these cellular processes .

Pharmacokinetics

It’s known that the compound is stored in refrigerated conditions , which might suggest its stability and potential impact on bioavailability.

Result of Action

4-Aminoquinazoline-8-carbonitrile has been found to inhibit the growth, proliferation, migration, and invasion of cancer cells . Moreover, it induces cancer cell apoptosis via the mitochondrial pathway and induces G0/G1 cell-cycle arrest .

Action Environment

The action, efficacy, and stability of 4-Aminoquinazoline-8-carbonitrile can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Additionally, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics, which can impact the compound’s action .

生化分析

Biochemical Properties

4-Aminoquinazoline-8-carbonitrile is known to interact with various enzymes and proteins. For instance, it has been found to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase phosphorylation . This interaction plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

The effects of 4-Aminoquinazoline-8-carbonitrile on cells are significant. It has been reported to inhibit the growth, proliferation, migration, and invasion of breast cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Aminoquinazoline-8-carbonitrile involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It is known to inhibit the PI3K/AKT/mTOR pathway, which is essential for the growth of human breast cancers .

属性

IUPAC Name |

4-aminoquinazoline-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-4-6-2-1-3-7-8(6)12-5-13-9(7)11/h1-3,5H,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZYVZZEECYURX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=NC=N2)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Chloromethyl)-4-pentyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641502.png)

![2-(2-methoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2641504.png)

![N-(benzo[d]thiazol-2-yl)-6-methoxypyridazine-3-carboxamide](/img/structure/B2641505.png)

![N-(2,4-difluorophenyl)-2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2641507.png)

![6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2641512.png)

![5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole](/img/structure/B2641515.png)

![5-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2641518.png)